molecular formula C55H78FN9O8 B10858000 1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide

1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide

Cat. No.: B10858000
M. Wt: 1012.3 g/mol
InChI Key: HJNFYLSFWYRSHS-CMZSUCOPSA-N
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Description

RMC-6291 is a potent, covalent, orally bioavailable inhibitor that targets the active, guanosine triphosphate-bound state of the KRAS G12C protein. This compound is designed to selectively inhibit the active form of KRAS G12C, which is a mutation found in approximately 13% of non-small cell lung cancer and 3-4% of colorectal cancer cases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RMC-6291 involves the formation of a tri-complex with KRAS G12C and cyclophilin A. The specific synthetic routes and reaction conditions for RMC-6291 are proprietary and have not been fully disclosed in the public domain. it is known that the compound is designed to be orally bioavailable and covalently binds to its target .

Industrial Production Methods

Industrial production methods for RMC-6291 are not publicly available. Typically, the production of such compounds involves large-scale synthesis under controlled conditions to ensure purity and efficacy. The process would likely include multiple steps of synthesis, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

RMC-6291 primarily undergoes covalent binding reactions with the KRAS G12C protein. This involves the formation of a tri-complex with KRAS G12C and cyclophilin A, which prevents KRAS G12C from signaling via steric blockade of RAS effector binding .

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving RMC-6291 are not explicitly detailed in the available literature. the compound’s design suggests that it operates under physiological conditions suitable for oral administration .

Major Products Formed

The major product formed from the reaction of RMC-6291 with KRAS G12C is the tri-complex that includes KRAS G12C and cyclophilin A. This complex effectively inhibits the signaling pathways that promote tumor growth .

Scientific Research Applications

RMC-6291 has significant scientific research applications, particularly in the field of oncology. It has shown promising anti-tumor activity in preclinical models and early clinical trials. The compound is being investigated for its potential to treat various cancers characterized by the KRAS G12C mutation, including non-small cell lung cancer and colorectal cancer .

In preclinical models, RMC-6291 demonstrated superior response rates, deeper tumor regressions, and longer duration of response compared to other KRAS G12C inhibitors. This makes it a valuable tool for studying the mechanisms of KRAS-driven cancers and developing targeted therapies .

Mechanism of Action

RMC-6291 functions by forming a tri-complex with KRAS G12C and cyclophilin A. This complex selectively targets the active, guanosine triphosphate-bound state of KRAS G12C, preventing it from interacting with downstream signaling proteins. By blocking these interactions, RMC-6291 effectively inhibits the signaling pathways that drive tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RMC-6291

RMC-6291 is unique in its ability to selectively target the active, guanosine triphosphate-bound state of KRAS G12C. This novel mechanism of action allows for deeper and more durable tumor regressions compared to inhibitors that target the inactive state of KRAS G12C. Additionally, RMC-6291 retains its potency in the presence of receptor tyrosine kinase overexpression or KRAS amplification, which are common resistance mechanisms to other KRAS inhibitors .

Properties

Molecular Formula

C55H78FN9O8

Molecular Weight

1012.3 g/mol

IUPAC Name

1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C55H78FN9O8/c1-13-64-44-19-18-37-30-40(44)41(48(64)39-16-14-24-57-46(39)36(4)71-12)32-53(5,6)34-73-51(69)42-17-15-25-65(59-42)50(68)43(31-38-33-63(37)28-29-72-38)58-49(67)47(35(2)3)61(11)52(70)55(56)22-26-62(27-23-55)45(66)20-21-54(7,8)60(9)10/h14,16,18-19,24,30,35-36,38,42-43,47,59H,13,15,17,22-23,25-29,31-34H2,1-12H3,(H,58,67)/t36-,38-,42-,43-,47-/m0/s1

InChI Key

HJNFYLSFWYRSHS-CMZSUCOPSA-N

Isomeric SMILES

CCN1C2=C3C=C(C=C2)N4CCO[C@H](C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C7(CCN(CC7)C(=O)C#CC(C)(C)N(C)C)F

Canonical SMILES

CCN1C2=C3C=C(C=C2)N4CCOC(C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C7(CCN(CC7)C(=O)C#CC(C)(C)N(C)C)F

Origin of Product

United States

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